REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]1[O:12][N:11]=[C:10]([CH3:13])[CH:9]=1.[Cl:14][C:15]1[CH:16]=[C:17]([C:22]2[O:23][CH2:24][CH2:25][N:26]=2)[CH:18]=[CH:19][C:20]=1[OH:21].Cl[CH2:28]C1C=C(C)ON=1>>[Cl:14][C:15]1[CH:16]=[C:17]([C:22]2[O:23][CH2:24][CH2:25][N:26]=2)[CH:18]=[CH:19][C:20]=1[O:21][CH2:28][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]1[O:12][N:11]=[C:10]([CH3:13])[CH:9]=1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
|
BrCCCCCCC1=CC(=NO1)C
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Name
|
4,5-dihydro-2-(3-chloro-4-hydroxyphenyl)oxazole
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1O)C=1OCCN1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC1=NOC(=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was obtained in the form of a colorless solid, m.p. 64.5°-65.5° C. when
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Type
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CUSTOM
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Details
|
recrystallized from etherpentane
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Name
|
|
Type
|
product
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Smiles
|
ClC1=C(OCCCCCCCC2=CC(=NO2)C)C=CC(=C1)C=1OCCN1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |